Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone

Electrophilic warhead reactivity Covalent inhibitor design Thiol-alkylation kinetics

This building block uniquely combines a bromoacetyl electrophilic warhead with a 3,3-difluoroazetidine ring. Unlike chloroacetyl analogs, it reacts directly with cysteine thiols under mild conditions, while the gem-difluorination depresses the azetidine pKa to ~6.7, minimizing off-target electrostatic binding. This dual functionality is essential for installing the 3,3-difluoroazetidine pharmacophore into covalent kinase probes or emissive puromycin analogues for live-cell imaging, where both modulated reactivity and physicochemical neutrality are required. Research-use-only; request a quote for bulk procurement.

Molecular Formula C5H6BrF2NO
Molecular Weight 214.01 g/mol
Cat. No. B11765890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone
Molecular FormulaC5H6BrF2NO
Molecular Weight214.01 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)CBr)(F)F
InChIInChI=1S/C5H6BrF2NO/c6-1-4(10)9-2-5(7,8)3-9/h1-3H2
InChIKeyUXALHMXBHIKAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone (CAS 1446515-14-5): A Dual-Warhead Building Block for Medicinal Chemistry and Covalent Probe Design


2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone (CAS 1446515-14-5; MF C₅H₆BrF₂NO; MW 214.01 g/mol) is an α-bromoketone-functionalized 3,3-difluoroazetidine derivative that integrates two independently tunable reactive/physicochemical elements within a single low-molecular-weight scaffold: an electrophilic bromoacetyl warhead and a gem-difluorinated four-membered azetidine ring . The compound is supplied at ≥97% purity by multiple vendors and is classified as a halogenated ketone building block for research use . Its physicochemical profile includes a predicted density of 1.76±0.1 g/cm³ and a predicted boiling point of 254.6±40.0 °C . Unlike simple bromoacetyl intermediates, the pendant 3,3-difluoroazetidine moiety confers distinctive basicity, conformational constraint, and metabolic stability properties that directly affect downstream biological performance of derived compounds [1].

Why 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone Cannot Be Replaced by Non-Fluorinated or Chloroacetyl Analogs Without Altering Downstream Outcomes


This compound is not interchangeable with its closest structural analogs because three orthogonal properties co-vary with the choice of halogen (Br vs. Cl) and fluorination pattern (gem-difluoro vs. non-fluorinated vs. mono-fluoro), and each property independently dictates a different aspect of synthetic or pharmacological utility. The bromoacetyl group provides electrophilic reactivity that is qualitatively and quantitatively distinct from the chloroacetyl analog, determining coupling efficiency with thiol and amine nucleophiles [1]. The gem-difluorination of the azetidine ring depresses the conjugate acid pKa by approximately 4.6 log units relative to unsubstituted azetidine, fundamentally altering the protonation state at physiological pH and consequently modulating target engagement, membrane permeability, and off-target binding [2]. Additionally, the 3,3-difluoroazetidine scaffold exhibits a metabolic stability profile that is anomalous within the fluorinated saturated heterocyclic amine series, making it a high-attention liability that must be managed in lead optimization rather than assumed benign [3]. Substituting any one of these features — halogen identity, fluorine count, or ring size — breaks at least one of these structure–property relationships, as demonstrated quantitatively in the evidence below.

Quantitative Differentiation Evidence for 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone vs. Closest Analogs


Electrophilic Reactivity: Bromoacetyl vs. Chloroacetyl — α-Halo Carbonyl Thiol Reactivity Ranking

The bromoacetyl group in 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone is a superior electrophilic leaving group compared with the chloroacetyl group in its direct chloro analog, 2-Chloro-1-(3,3-difluoroazetidin-1-yl)ethanone (CAS 1628265-20-2). A systematic SAR study of halo-substituted carbonyl compounds established the abiotic thiol reactivity (EC₅₀) order as I > Br > Cl > F for α-halo-carbonyl-containing electrophiles [1]. In peptide ligation applications, bromoacetyl-modified peptides demonstrated far greater reactivity toward sulfhydryl nucleophiles than chloroacetyl-modified peptides, enabling chemoselective bromide displacement by thiol groups under conditions where chloroacetyl peptides remained unreactive unless activated by halide exchange with KI [2]. Bromide (Br⁻) is universally recognized as a better leaving group than chloride (Cl⁻) in SN2 processes due to its lower basicity and higher polarizability, translating to faster reaction rates under otherwise identical conditions [3].

Electrophilic warhead reactivity Covalent inhibitor design Thiol-alkylation kinetics Leaving group ability

Amine Basicity Modulation: pKa Depression by gem-Difluorination vs. Non-Fluorinated Azetidine

The 3,3-difluoroazetidine ring in the target compound exhibits a conjugate acid pKa that is dramatically reduced compared with the non-fluorinated azetidine core present in 2-Bromo-1-(azetidin-1-yl)ethanone (CAS 885267-00-5). Unsubstituted azetidine has an experimentally determined pKa of 11.29 (conjugate acid, in H₂O) [1]. A comprehensive 2022 study by the Grygorenko group demonstrated that fluorination at the C-3 position of azetidine produces the most significant pKa decrease among all saturated heterocyclic amine fluorination patterns, with decrements of 2.5 log units for the first fluorine atom and an additional 2.1 log units for the second fluorine atom [2]. Applying these decrements yields an estimated 3,3-difluoroazetidine pKa of approximately 6.69, representing a total ΔpKa of ~4.6 units versus the parent azetidine [2].

Amine basicity pKa tuning Fluorine medicinal chemistry Physicochemical property optimization

Azetidine Ring Strain vs. Larger Saturated Heterocycles: Reactivity and Conformational Constraint

The azetidine ring in 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone possesses an intrinsic ring strain energy of approximately 27.7 kcal/mol, which is substantially higher than that of pyrrolidine (5-membered ring, ~5–6 kcal/mol) or piperidine (6-membered ring, ~1–2 kcal/mol) . This ring strain enhances the accessibility of the nitrogen lone pair for nucleophilic reactions and increases the rate of ring-opening and ring-expansion transformations compared with larger-ring analogs [1]. Compounds built on the azetidine scaffold, including 2-Bromo-1-(azetidin-1-yl)ethanone and its 3,3-difluoro congener, can undergo unique ring-expansion reactions (e.g., Stevens rearrangement, one-carbon ring expansion to pyrrolidines) that are not accessible to pyrrolidine- or piperidine-based analogs under comparable conditions . The gem-difluorination further amplifies this effect through electron withdrawal, reducing nitrogen electron density and increasing ring strain relative to the non-fluorinated azetidine .

Ring strain energy Conformational restriction Azetidine reactivity Scaffold preorganization

Metabolic Stability Anomaly of the 3,3-Difluoroazetidine Scaffold: A Procurement-Relevant Liability Signal

A 2023 systematic study by Melnykov et al. comprehensively measured intrinsic microsomal clearance (CLint) across a series of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives. The study found that nearly all fluorinated saturated heterocyclic amines exhibited high metabolic stability, with the sole exception of the 3,3-difluoroazetidine derivative, which showed substantially elevated intrinsic clearance [1]. This finding was corroborated in independent citation analyses and secondary reports that confirmed 3,3-difluoroazetidine as the outlier in an otherwise metabolically robust compound series . The metabolic liability is scaffold-intrinsic — it resides in the 3,3-difluoroazetidine core common to 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone and will propagate to any derivative that retains this moiety. In contrast, the non-fluorinated azetidine, mono-fluorinated azetidine, and larger-ring difluorinated heterocycles (e.g., 3,3-difluoropyrrolidine) did not exhibit this liability within the same study [1].

Intrinsic microsomal clearance Metabolic stability Fluorine metabolic effects Drug metabolism

Validated Pharmacological Utility: 3,3-Difluoroazetidine in Patent-Protected FP Receptor Antagonists and Live-Cell Imaging Probes

The 3,3-difluoroazetidine moiety — directly accessible through acylation chemistry using 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone as the electrophilic building block — has been embedded in patent-protected bioactive molecules with quantitative pharmacological data. In US Patent 11,149,018 (Bayer AG), the compound (+/-)-5-({[6-Bromo-2-(3,3-difluoroazetidin-1-yl)-3-methylquinolin-4-yl]carbonyl}amino)-4-(2-chlorophenyl)pentanoic acid (Example 75) was characterized as a prostaglandin F2α (FP) receptor antagonist with an IC₅₀ of 120 nM, measured by PGF2α-induced calcium flux in FP-expressing CHEM1 cells [1]. A structurally analogous compound in the same patent series bearing a pyrrolidine ring at the same position (Example 34; N1CCCC1 replacing N1CC(F)(F)C1) exhibited an IC₅₀ of 11.0 nM, demonstrating that the 3,3-difluoroazetidine group produces a distinct, tunable pharmacological profile [2]. Separately, an inherently emissive puromycin analogue incorporating the 3,3-difluoroazetidine motif was demonstrated to fluorescently label newly translated peptides in live and fixed HEK293T cells and rat hippocampal neurons without requiring follow-up chemistry, validating the scaffold's utility in chemical biology probe design [3]. Furthermore, the bromoacetyl-azetidine pharmacophore is exemplified clinically by RRx-001 (1-bromoacetyl-3,3-dinitroazetidine), a Phase II clinical-stage anticancer agent that acts via nitric oxide and ROS-mediated epigenetic modulation [4].

Prostaglandin F2α receptor antagonist FP antagonism Live-cell fluorescence labeling Puromycin analogue

High-Impact Application Scenarios for 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone Based on Quantitative Differentiation Evidence


Covalent Kinase Inhibitor and Targeted Covalent Inhibitor (TCI) Warhead Installation

The bromoacetyl group in this compound functions as a moderately reactive electrophilic warhead suitable for covalent targeting of accessible cysteine residues in kinase ATP-binding sites or allosteric pockets. Unlike chloroacetyl analogs that require iodide pre-activation for practical thiol conjugation [1], the bromoacetyl variant reacts directly with cysteine thiols under mild conditions (pH 7.5–9.0) [2]. The 3,3-difluoroazetidine ring simultaneously depresses the amine pKa to ~6.7 [3], ensuring the azetidine nitrogen remains largely unprotonated at physiological pH, which reduces the risk of non-specific electrostatic interactions with acidic membrane phospholipids and off-target proteins. This dual property — tunable electrophilicity plus modulated basicity — makes the compound an ideal building block for installing the 3,3-difluoroazetidine pharmacophore into covalent probe scaffolds where both warhead reactivity and physicochemical neutrality are required. The documented metabolic liability of the 3,3-difluoroazetidine core [4] should be addressed through structural modification of the final conjugate if in vivo studies are planned.

Prostaglandin Receptor Antagonist Library Synthesis and SAR Exploration

US Patent 11,149,018 (Bayer AG) establishes the 3,3-difluoroazetidine group as a viable cyclic amine substituent in 2-aminoquinoline-4-carboxamide FP receptor antagonists, with an IC₅₀ of 120 nM for Example 75 [5]. The bromoacetyl building block enables direct N-acylation of the 3,3-difluoroazetidine onto quinoline or other heterocyclic scaffolds, providing a straightforward synthetic route into this SAR space. The distinct potency differential between the 3,3-difluoroazetidine analog (120 nM), pyrrolidine analog (11.0 nM, Example 34), and piperidine analog (6.60 nM, Example 22) confirms that the fluorinated azetidine provides a unique potency modulation point that cannot be replicated by simple non-fluorinated cyclic amines [5]. Procurement of this specific building block is therefore justified for any SAR campaign exploring the effect of fluorinated, strained cyclic amines on GPCR antagonist potency, selectivity, and physicochemical properties.

Live-Cell Fluorescent Probe Construction via Metabolic Protein Labeling

The 3,3-difluoroazetidine motif has been successfully incorporated into inherently emissive puromycin analogues that fluorescently label nascent peptides in live HEK293T cells and rat hippocampal neurons without requiring secondary chemical treatment [6]. This application leverages the fluorine atoms' electron-withdrawing effect to fine-tune the photophysical properties of the thieno[3,4-d]pyrimidine emissive core, while the azetidine ring serves as a conformationally constrained dimethylamino surrogate. 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone provides a direct synthetic route to attach the 3,3-difluoroazetidine group to puromycin or other nucleoside cores via the bromoacetyl handle, enabling construction of novel fluorescent probes for translational profiling and live-cell imaging applications where the fluorinated azetidine's unique electronic properties are functionally essential.

Energetic Materials Precursor: Fluorinated Azetidine Building Block for High-Density Polycyclic Frameworks

The azetidine ring strain (27.7 kcal/mol) combined with the electron-withdrawing gem-difluoro substitution makes 3,3-difluoroazetidine derivatives valuable precursors for synthesizing triazolyl polycyclic energetic materials with enhanced detonation velocity and thermal stability [7]. The bromoacetyl handle on 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone enables facile N-functionalization before further elaboration into polycyclic frameworks. While this application is distinct from the medicinal chemistry use cases above, it demonstrates the breadth of the compound's utility and reinforces that the combination of ring strain and fluorination produces reactivity patterns valuable across multiple industrial research domains. The clinical-stage anticancer agent RRx-001 (1-bromoacetyl-3,3-dinitroazetidine) further validates the bromoacetyl-azetidine architecture as a pharmacologically relevant scaffold [8].

Quote Request

Request a Quote for 2-Bromo-1-(3,3-difluoroazetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.